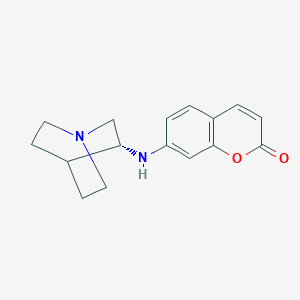
(R)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona es un complejo compuesto orgánico que ha ganado un interés significativo en los campos de la química medicinal y la farmacología. Este compuesto se caracteriza por su estructura única, que incluye una porción de quinuclidina unida a un esqueleto de cromenona.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Esqueleto de Cromenona: Este paso implica la ciclización de un precursor adecuado para formar la estructura de cromenona.
Introducción de la Porción de Quinuclidina: El grupo quinuclidina se introduce a través de una reacción de sustitución nucleofílica, donde un derivado de quinuclidina reacciona con el intermedio de cromenona.
Acoplamiento Final: El paso final implica el acoplamiento de la cromenona sustituida con quinuclidina con una amina adecuada para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de (R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden modificar los grupos funcionales unidos a las porciones de cromenona o quinuclidina.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales.
Aplicaciones Científicas De Investigación
(R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por su potencial terapéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de materiales y catalizadores novedosos.
Mecanismo De Acción
El mecanismo de acción de (R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona implica su interacción con objetivos moleculares específicos, como receptores o enzimas. Se sabe que la porción de quinuclidina interactúa con los receptores muscarínicos, lo que puede conducir a diversos efectos farmacológicos. El esqueleto de cromenona también puede contribuir a la actividad del compuesto al estabilizar la interacción con el objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
(R)-3-Quinuclidinil Benzilato: Conocido por sus propiedades antimuscarínicas.
Carbamatos de Quinuclidinilo: Potentes antagonistas muscarínicos con una larga duración de acción.
Unicidad
(R)-7-(Quinuclidin-3-ilamino)-2H-cromen-2-ona destaca por su combinación única de las estructuras de quinuclidina y cromenona, que puede conferir propiedades farmacológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
7-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]amino]chromen-2-one |
InChI |
InChI=1S/C16H18N2O2/c19-16-4-2-12-1-3-13(9-15(12)20-16)17-14-10-18-7-5-11(14)6-8-18/h1-4,9,11,14,17H,5-8,10H2/t14-/m0/s1 |
Clave InChI |
OZYLLZJXHIPKGB-AWEZNQCLSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
SMILES canónico |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


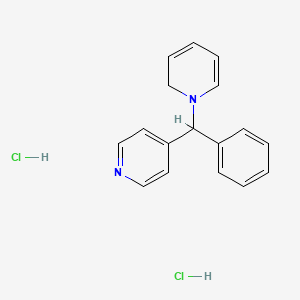
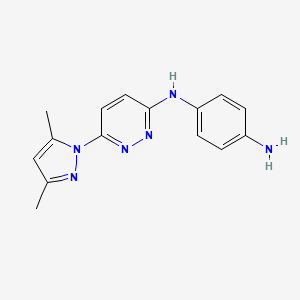
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)


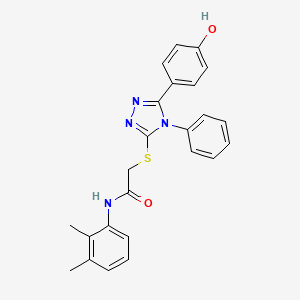


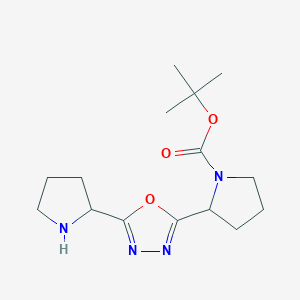
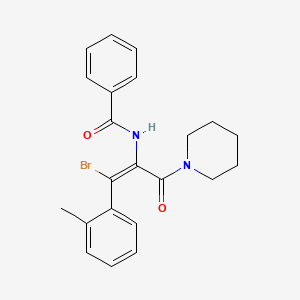
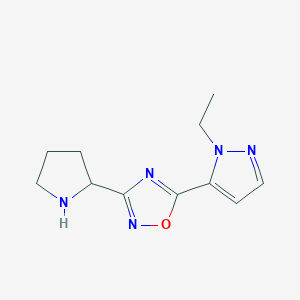

![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)

